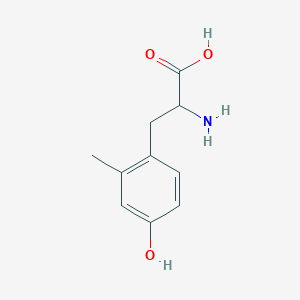

2-Methyl-DL-tyrosine

Description

Contextualization within Non-Natural Amino Acid Chemistry

Non-natural amino acids, also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard amino acids genetically encoded by organisms. rsc.org The synthesis and incorporation of these modified amino acids into peptides and proteins is a powerful strategy in chemical biology and drug discovery to enhance or alter the properties of these molecules. rsc.orggoogle.com 2-Methyl-DL-tyrosine is a derivative of the natural amino acid L-tyrosine, featuring a methyl group at the second position (α-carbon) of the tyrosine structure. ontosight.ai This methylation significantly alters the compound's physicochemical properties, such as its shape and how it interacts with enzymes, which in turn influences its biochemical applications. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers. ontosight.ai

Historical Perspective of this compound Research Trajectories

Research into α-methylated amino acids, including this compound, has a history rooted in the desire to create enzyme inhibitors. Early research focused on its ability to inhibit catecholamine biosynthesis. wikipedia.org A pivotal discovery was its function as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgchemimpex.compsychiatryonline.org This inhibitory action established it as a critical tool in neuropharmacology and physiology to study the effects of catecholamine depletion. Over the years, research has expanded to explore its use in various disease models and as a structural component in synthetic peptides to modulate their biological activity. nih.gov

Significance of this compound as a Biochemical Probe

The primary significance of this compound as a biochemical probe lies in its ability to competitively inhibit tyrosine hydroxylase. chemsrc.commedchemexpress.com By blocking the conversion of tyrosine to L-DOPA, it effectively reduces the levels of dopamine, norepinephrine, and epinephrine in the body. wikipedia.org This makes it an invaluable tool for researchers investigating the roles of these neurotransmitters in various physiological and pathological processes. For instance, it has been used in studies related to neurological disorders, hypertension, and certain types of tumors that secrete excess catecholamines. chemimpex.com Its ability to deplete dopamine has also made it a key compound in neuroscience research to understand dopamine-related behaviors and the function of the dopaminergic system. wikipedia.orgpsychiatryonline.org Furthermore, its use extends to metabolic studies, particularly in understanding amino acid metabolic pathways. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 96646-27-4 | acrotein.com |

| Molecular Formula | C10H13NO3 | chemimpex.combiosynth.com |

| Molecular Weight | 195.22 g/mol | chemimpex.combiosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOMQHKTSGLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408379 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96646-27-4 | |

| Record name | 2-Methyl-DL-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl Dl Tyrosine and Its Stereoisomers

Classical Organic Synthesis Approaches to 2-Methyl-DL-tyrosine

Classical organic synthesis provides foundational methods for the preparation of this compound, often involving multi-step sequences that allow for the construction of the substituted aromatic ring and the amino acid side chain.

Regioselective Functionalization Strategies

Achieving regioselective methylation at the C-2 position of the tyrosine ring is a key challenge. Various strategies have been developed to direct the methylation to the desired ortho position relative to the hydroxyl group.

One notable approach involves the alkylation of a malonic ester derivative. For instance, a racemic synthesis of this compound was reported through the alkylation of the anion of diethyl acetamidomalonate with 4-bromomethyl-3-methyl anisole. nih.govresearchgate.net

More advanced methods utilize directing groups to control the regioselectivity of C-H activation. A palladium-catalyzed C(sp²)–H activation strategy has been employed for the synthesis of (L)-2-methyltyrosine, also known as Mmt. nih.govmdpi.com In one such method, a picolinamide (B142947) directing group attached to the amino group of a tyrosine derivative guides the palladium catalyst to the ortho position for methylation. nih.gov Another innovative strategy uses a "forced-traceless" regioselective Pd-catalyzed C(sp²)–H activation, where a bulky dibenzylamine (B1670424) moiety on the tyrosine aromatic nucleus directs the mono-ortho-methylation. nih.govmdpi.com This bulky group can be conveniently removed after the reaction. mdpi.commdpi.com

Other regioselective methods include the Pictet-Spengler cyclization of tyrosine to form a tetrahydroisoquinoline-3-carboxylic acid, which upon hydrogenolysis can yield regioselectively monomethylated tyrosine, although this can sometimes lead to racemization. nih.govmdpi.com

Stereochemical Control in 2-Methyl-tyrosine Synthesis

Controlling the stereochemistry at the α-carbon is crucial for obtaining the pure L- or D-isomers of 2-methyltyrosine. One common strategy involves the enantioselective hydrogenation of a dehydroamino acid precursor. For example, a palladium-catalyzed coupling of a trisubstituted iodophenol with 2-acetamidoacrylate yields a sterically hindered dehydroamino acid. nih.govmdpi.com Subsequent enantioselective hydrogenation can then establish the desired α-carbon configuration. nih.govmdpi.com

Another approach to stereochemical control is through the use of chiral auxiliaries. For example, the asymmetric alkylation of pseudoephedrine glycinamide (B1583983) has been demonstrated as a practical method for synthesizing D- and L-α-amino acids with high diastereoselectivity. acs.org This method could be adapted for the synthesis of the stereoisomers of 2-methyltyrosine.

Biocatalytic and Enzymatic Syntheses of 2-Methyl-L-tyrosine and 2-Methyl-D-tyrosine Analogues

Biocatalytic methods offer an attractive alternative to classical synthesis, often providing high stereoselectivity and milder reaction conditions.

Tyrosine Phenol (B47542) Lyase-Mediated Transformations for Tyrosine Derivatives

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that can catalyze the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. nih.govgoogle.com This reactivity can be harnessed for the synthesis of tyrosine analogs. TPL has been used to catalyze the synthesis of (2S,3R)-β-methyltyrosine, demonstrating its utility in creating conformationally restrained tyrosine derivatives. nih.gov The enzyme can also be used for the synthesis of other tyrosine derivatives like 3-fluoro-L-tyrosine and 3-methoxy-L-tyrosine from substituted phenols. google.com While direct synthesis of 2-Methyl-L-tyrosine using TPL with 2-methylphenol is challenging due to substrate inhibition and lower conversion rates, enzyme engineering is a promising approach to overcome these limitations. nih.govbohrium.com Directed evolution of TPL has been shown to improve its stability and activity towards phenolic substrates. google.com

Enzyme-Catalyzed Derivatizations

Besides TPL, other enzymes have been engineered for the synthesis of tyrosine analogs. The β-subunit of tryptophan synthase (TrpB), which naturally synthesizes L-tryptophan, has been engineered to function as a "tyrosine synthase". nih.gov Through directed evolution, this enzyme has been shown to catalyze the C-C bond formation between phenol analogs and L-serine to produce L-tyrosine derivatives. nih.gov This engineered biocatalyst has been successfully used for the gram-scale synthesis of 3-methyl-L-tyrosine from 3-methylphenol. nih.gov

Aminomutases are another class of enzymes that could potentially be engineered for the synthesis of β-amino acid derivatives of tyrosine. vulcanchem.com

Solid-Phase Synthesis Applications for this compound Incorporation

The incorporation of non-natural amino acids like this compound into peptides is a valuable tool for studying peptide structure and function. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose. researchgate.netnih.gov

For incorporation into a peptide chain, 2-Methyl-L-tyrosine is typically protected with an N-terminal fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. nih.govmdpi.com The protected amino acid can then be coupled to a growing peptide chain on a solid support using standard coupling reagents. acs.orguni-regensburg.de For example, Fmoc-protected (L)-2-methyltyrosine has been successfully incorporated into neuropeptide analogues for structure-activity relationship studies. nih.govmdpi.com The synthesis of such peptides is often performed on an automated peptide synthesizer. researchgate.net

| Synthetic Approach | Key Features | Stereocontrol | Reference(s) |

| Classical Organic Synthesis | |||

| Malonic Ester Synthesis | Alkylation of diethyl acetamidomalonate with a substituted benzyl (B1604629) halide. | Racemic | nih.govresearchgate.net |

| Pd-Catalyzed C-H Activation | Use of directing groups (e.g., picolinamide, dibenzylamine) for regioselective ortho-methylation. | Can be stereoselective depending on the subsequent steps. | nih.govmdpi.commdpi.com |

| Pictet-Spengler Reaction | Cyclization followed by hydrogenolysis for regioselective methylation. | Can lead to racemization. | nih.govmdpi.com |

| Stereoselective Synthesis | |||

| Enantioselective Hydrogenation | Hydrogenation of a dehydroamino acid precursor using a chiral catalyst. | High enantioselectivity. | nih.govmdpi.com |

| Chiral Auxiliary | Use of chiral auxiliaries like pseudoephedrine to direct alkylation. | High diastereoselectivity. | acs.org |

| Biocatalytic Synthesis | |||

| Tyrosine Phenol-Lyase (TPL) | Enzymatic synthesis from substituted phenols, pyruvate, and ammonia. | L-selective. | google.comnih.gov |

| Engineered Tryptophan Synthase (TrpB) | Enzymatic synthesis from substituted phenols and L-serine. | L-selective. | nih.gov |

| Solid-Phase Peptide Synthesis | |||

| Fmoc/Boc Strategy | Incorporation of N-protected 2-Methyl-L-tyrosine into peptide chains. | Preserves existing stereochemistry. | nih.govmdpi.comresearchgate.net |

Molecular Mechanisms of Action of 2 Methyl Dl Tyrosine

Enzymatic Inhibition Studies of Tyrosine Hydroxylase by 2-Methyl-DL-tyrosine

This compound, also known as α-methyl-p-tyrosine (AMPT), is a well-established inhibitor of the enzyme tyrosine hydroxylase (TH). wikipedia.orgebi.ac.uk TH is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govnih.govhouptlab.org The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the crucial first step catalyzed by TH. nih.govnih.gov By inhibiting this enzyme, this compound effectively reduces the production of these vital neurochemicals. wikipedia.orgmedchemexpress.com

Research has demonstrated that this compound functions as a competitive inhibitor of tyrosine hydroxylase. wikipedia.orgmedchemexpress.com This mode of inhibition signifies that it vies with the natural substrate, tyrosine, for binding at the enzyme's active site. wikipedia.orgebi.ac.uk The structural similarity between this compound and tyrosine allows it to occupy the tyrosine-binding site, thereby preventing the enzyme from catalyzing its normal reaction. wikipedia.orgebi.ac.uk

The active site of tyrosine hydroxylase contains a non-heme iron atom held in place by two histidine residues and a glutamate (B1630785) residue. nih.govhouptlab.org For catalysis to occur, this iron must be in the ferrous (Fe2+) state. houptlab.org While the precise molecular interactions of this compound within the active site are not as extensively detailed as those for some other inhibitors, the competitive nature of its inhibition strongly suggests a direct interaction with key residues in the substrate-binding pocket. wikipedia.orgnih.gov Studies on related inhibitors and the enzyme itself show that catecholamines, for instance, bind to the active site iron, but only when it is in the oxidized (Fe3+) state, and they exhibit competitive inhibition with respect to the cofactor tetrahydrobiopterin, not the amino acid substrate. nih.gov This highlights that different inhibitors can have distinct binding modes and interactions within the active site.

The regulation of tyrosine hydroxylase is a complex process that involves more than just direct interactions at the active site. nih.gov Allosteric modulation, where binding at a site other than the active site influences the enzyme's activity, is a key regulatory mechanism for TH. nih.gov This is particularly evident in the context of feedback inhibition by catecholamine products. nih.govuib.no

While this compound is primarily recognized as a competitive inhibitor, the intricate regulatory nature of TH allows for the possibility of more complex interactions. The N-terminal regulatory domain of TH plays a crucial role in modulating enzyme activity through conformational changes induced by phosphorylation or the binding of regulatory proteins. nih.govuib.no For example, the binding of dopamine to a regulatory site can induce a conformational change that inhibits TH activity. uib.no There is currently limited specific research available that has investigated the potential allosteric modulatory effects of this compound on tyrosine hydroxylase.

The aromatic amino acid hydroxylases, including tyrosine hydroxylase, exhibit a degree of substrate promiscuity. nih.gov Tyrosine hydroxylase can hydroxylate phenylalanine, and tryptophan hydroxylase can act on both tryptophan and phenylalanine. nih.gov The specificity of these enzymes is determined by specific residues within their catalytic domains. nih.gov

Allosteric Modulation Investigations

Interactions with Other Amino Acid Decarboxylases

The metabolic pathway initiated by tyrosine hydroxylase continues with the action of other enzymes, including aromatic L-amino acid decarboxylase. wikipedia.orgmdpi.com

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is responsible for the conversion of L-DOPA to dopamine. wikipedia.orgmdpi.com Research has shown that α-methyl aromatic amino acids, including α-methyl-DL-tyrosine, can inhibit AADC. tandfonline.com In one study, α-methyl-DL-tyrosine demonstrated an inhibitory effect on AADC sourced from Micrococcus percitreus. tandfonline.com

| Inhibitor | Relative Rate (%) |

|---|---|

| α-Methyl-DL-phenylalanine | 76 |

| α-Methyl-DL-tyrosine | 71 |

| α-Methyl-L-dopa | 60 |

This table presents data on the relative rate of AADC activity in the presence of different α-methyl amino acid inhibitors, as reported in a study on the enzyme from M. percitreus. A lower relative rate indicates greater inhibition. tandfonline.com

The mechanism of inhibition of AADC by α-methyl amino acids appears to be complex. Studies on the related compound, α-methyl-L-phenylalanine, have shown that it acts as a competitive inhibitor of AADC. tandfonline.com However, prolonged exposure to this inhibitor leads to a loss of enzyme activity. tandfonline.com This inactivation is associated with a significant change in the enzyme's absorption spectrum and can be reversed by the addition of the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). tandfonline.com

This suggests that the inhibition mechanism involves more than simple competitive binding. The research indicates that the enzyme can catalyze a decarboxylation-dependent transamination of the α-methyl amino acid. tandfonline.com This process leads to the conversion of the PLP cofactor to pyridoxamine (B1203002) phosphate (PMP), which then dissociates from the enzyme, resulting in an inactive apoenzyme. tandfonline.com This dual mechanism of competitive inhibition followed by inactivation provides a more detailed understanding of how compounds like this compound can interfere with the function of aromatic L-amino acid decarboxylase.

Aromatic L-Amino Acid Decarboxylase Inhibition Profiles

Effects on Catecholamine Biosynthesis Pathways

This compound, a derivative of the amino acid L-tyrosine, exerts its primary pharmacological effects by intervening in the biosynthetic pathway of catecholamines. chemimpex.compharmaffiliates.com Its mechanism is targeted and specific, focusing on the initial and rate-controlling step of this critical biochemical cascade.

This compound functions as a potent and competitive inhibitor of tyrosine hydroxylase. chemimpex.comwikipedia.orgresearchgate.net It competes with the natural substrate, tyrosine, for the active binding site on the enzyme. wikipedia.org By binding to tyrosine hydroxylase, this compound effectively blocks the enzyme's ability to hydroxylate tyrosine, thereby preventing the formation of L-DOPA. pharmacompass.comdrugbank.com Since L-DOPA is the direct precursor to dopamine, this inhibition leads to a significant reduction in the availability of the necessary building block for all subsequent catecholamines in the pathway. wikipedia.orggssiweb.org While the availability of tyrosine can influence the rate of catecholamine synthesis in highly active neurons, the presence of this compound introduces a direct blockade on this precursor formation. sigmaaldrich.comnih.gov The L-isomer of the compound, known as metirosine, is the biologically active component responsible for this inhibition. wikipedia.org

Table 1: Inhibition of Tyrosine Hydroxylase by this compound

| Parameter | Description | Reference |

|---|---|---|

| Target Enzyme | Tyrosine Hydroxylase (TH) (EC 1.14.16.2) | nih.govwikipedia.org |

| Mechanism of Action | Competitive inhibitor of Tyrosine Hydroxylase. | chemimpex.comwikipedia.org |

| Substrate Competed With | L-tyrosine | wikipedia.org |

| Immediate Effect | Blocks the conversion of L-tyrosine to L-DOPA. | pharmacompass.comdrugbank.com |

| Significance | Inhibition of the rate-limiting step in catecholamine biosynthesis. | wikipedia.orgpharmacompass.comdrugbank.comnih.gov |

The inhibition of L-DOPA formation by this compound initiates a cascade of disruptions throughout the entire catecholamine synthesis pathway. With a diminished supply of L-DOPA, the subsequent enzymatic reactions that produce dopamine and other catecholamines are starved of their necessary substrate.

The biochemical cascade proceeds as follows: L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orggssiweb.org In specific neurons and the adrenal medulla, dopamine is then converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine can be further converted to epinephrine by phenylethanolamine N-methyltransferase. wikipedia.org

Table 2: Effects of this compound on Catecholamine Levels

| Catecholamine/Metabolite | Effect of this compound Action | Reference |

|---|---|---|

| L-DOPA | Synthesis is directly inhibited. | drugbank.com |

| Dopamine | Synthesis and levels are decreased due to precursor depletion. | drugbank.comwikipedia.org |

| Norepinephrine (Noradrenaline) | Synthesis and levels are decreased. | drugbank.comwikipedia.org |

| Epinephrine (Adrenaline) | Synthesis and levels are decreased. | drugbank.comwikipedia.org |

| Urinary Metabolites (e.g., VMA, Metanephrine) | Excretion is decreased, reflecting reduced overall catecholamine synthesis. | drugbank.comnih.gov |

2 Methyl Dl Tyrosine As a Research Tool in Biochemical and Molecular Biology Studies

Application in Neurotransmitter Regulation Research Models

This inhibitory action makes 2-Methyl-DL-tyrosine an invaluable instrument for creating research models to study the roles of catecholamines in various physiological and pathological processes. wikipedia.org Researchers can utilize this compound to induce a state of catecholamine depletion, allowing for the investigation of the downstream effects on neuronal function, behavior, and the regulation of other neurotransmitter systems. wikipedia.orguib.no For instance, it has been instrumental in studies exploring the relationship between dopamine (B1211576) levels and the activity of the vesicle monoamine transporter-2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles. wikipedia.org The reversible and short-lived nature of its effects allows for controlled experimental conditions. wikipedia.org

The table below summarizes key findings related to the application of this compound in neurotransmitter regulation research.

| Research Focus | Model System/Context | Key Findings |

| Catecholamine Synthesis Inhibition | Pheochromocytoma patients | Administration of 600 to 4,000 mg per day resulted in a 20% to 79% reduction in total catecholamines. wikipedia.org |

| Dopamine Transport | In vitro studies | Inhibition of tyrosine hydroxylase by this compound leads to an increase in dopamine transport by VMAT2, affecting the newly synthesized pool of dopamine. wikipedia.org |

| Neurotransmitter Pathway Elucidation | General neuroscience research | Used to confirm the biosynthetic pathway of catecholamines starting from the hydroxylation of tyrosine. wikipedia.org |

Utility in Investigating Gene Expression and Protein Synthesis Pathways

The application of this compound extends to molecular biology, where it is employed as a research tool to investigate the intricate pathways of gene expression and protein synthesis. ontosight.ai While its primary mechanism is the inhibition of catecholamine synthesis, the resulting depletion of these signaling molecules can have widespread effects on cellular processes, including the regulation of gene transcription and translation.

Cell-free protein synthesis systems are valuable tools for studying the fundamentals of translation, and they allow for the substitution of standard amino acids with non-canonical ones to probe the specificity of the translational machinery. rsc.orgacs.org The use of tyrosine analogues in such systems helps to understand the tolerance and substrate promiscuity of aminoacyl-tRNA synthetases (aaRS). rsc.org Although direct studies extensively detailing the use of this compound to modulate global gene expression are not abundant, its role as a tyrosine analogue provides a basis for its use in such investigations. For example, it can be used in competition assays to understand how the translational machinery distinguishes between canonical and modified amino acids. rsc.orguni-muenchen.de Furthermore, inhibitors of protein synthesis have been shown to cause a transient increase in brain tyrosine levels, an effect that can be compared to the direct administration of tyrosine to dissect the downstream consequences on neurotransmitter synthesis and other metabolic pathways. ucsd.edu

The following table outlines the utility of this compound and related concepts in gene expression and protein synthesis research.

| Research Area | Application/Concept | Rationale/Mechanism |

| Probing Translational Fidelity | Use of tyrosine analogues in cell-free systems | To assess the substrate specificity of aminoacyl-tRNA synthetases (aaRS) and the incorporation of non-canonical amino acids into proteins. rsc.org |

| Investigating Post-Translational Modifications | Use of derivatized tyrosine analogues | To study enzymatic processes like the tyrosination of α-tubulin, where enzymes such as tubulin-tyrosine ligase (TTL) show substrate promiscuity. uni-muenchen.de |

| Dissecting Metabolic Effects of Protein Synthesis Inhibition | Comparison of protein synthesis inhibitors with direct amino acid administration | To differentiate the effects of general protein synthesis inhibition from the specific effects of altered amino acid levels on cellular processes. ucsd.edu |

Probing Cellular Signaling Cascades

Small molecules that perturb the function of specific proteins are powerful tools for dissecting complex cellular signaling cascades. ucsf.edu this compound fits this description, as its targeted inhibition of tyrosine hydroxylase allows researchers to probe the signaling pathways that are dependent on catecholamines. wikipedia.orgpharmacompass.com Many cellular processes, including cell growth, differentiation, and intercellular communication, are regulated by the dynamic balance of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), which control the phosphorylation state of tyrosine residues on key signaling proteins. nih.gov

Catecholamines themselves act as signaling molecules by binding to specific receptors, initiating a cascade of intracellular events. By depleting the levels of these neurotransmitters, this compound enables the study of the functional consequences of interrupting these signals. wikipedia.org This can help to elucidate the role of catecholamine-mediated signaling in various physiological contexts, from neuronal communication to the regulation of metabolism. nih.govwikipedia.org The effects of small molecule inhibitors like this compound are often rapid and reversible, providing temporal control in experiments designed to unravel the sequence of events in a signaling pathway. ucsf.edu

The table below details how this compound can be used to investigate cellular signaling.

| Signaling Aspect | Experimental Approach | Expected Outcome/Observation |

| Receptor-Mediated Signaling | Treatment of cells or organisms with this compound | Attenuation or loss of signaling events downstream of catecholamine receptors, allowing for the identification of their target pathways. |

| Crosstalk Between Signaling Pathways | Inducing catecholamine depletion in the presence of other stimuli | To uncover interactions between catecholamine-dependent pathways and other signaling networks, such as those regulated by growth factors or other hormones. nih.govwikipedia.org |

| Dynamic Regulation of Cellular Processes | Timed application and removal of the inhibitor | To study the kinetics of signaling events and the adaptive responses of cells to the loss and restoration of catecholamine signaling. ucsf.edu |

Studies on Oxidative Modifications of Tyrosine Residues and Analogues

Tyrosine residues in proteins are susceptible to various oxidative and nitrative modifications, especially under conditions of oxidative stress. acs.org These modifications, which include the formation of 3-nitrotyrosine, 3,3′-dityrosine, and halogenated tyrosines, can alter protein function and have been implicated in a range of pathological conditions. acs.orgresearchgate.net The study of these modifications is crucial for understanding the mechanisms of oxidative damage and its role in disease.

As a structural analogue of tyrosine, this compound can be a valuable tool in this area of research. nih.gov While specific studies extensively using this compound to probe oxidative modifications are not widely documented, its properties as a tyrosine analogue allow for several potential applications. It could be used as a competitive substrate in enzymatic or chemical reactions that lead to tyrosine modification, helping to elucidate the specificity of these processes. jst.go.jp Furthermore, by comparing the susceptibility of this compound to oxidative modifications with that of native tyrosine, researchers can gain insights into how structural changes, such as the presence of a methyl group, affect the reactivity of the phenolic ring. nih.gov The development of synthetic probes and non-natural amino acids has become a powerful approach to study these modifications, and analogues like this compound fit within this research paradigm. acs.orgnih.gov

The table below summarizes the types of oxidative modifications of tyrosine and the potential role of analogues in their study.

| Modification Type | Description | Potential Use of Analogues |

| Nitration (3-Nitrotyrosine) | Addition of a nitro group to the tyrosine ring, often mediated by reactive nitrogen species like peroxynitrite. nih.gov | As a "decoy" substrate to compete for nitrating species or to study the structural requirements for nitration. nih.gov |

| Cross-linking (Dityrosine) | Formation of a covalent bond between two tyrosine residues, leading to protein aggregation. researchgate.net | To investigate how steric hindrance from the methyl group affects the propensity for cross-linking. nih.gov |

| Halogenation (e.g., 3-Chlorotyrosine) | Incorporation of halogen atoms onto the tyrosine ring, often catalyzed by peroxidases. acs.org | To assess the influence of the methyl group on the susceptibility of the tyrosine ring to halogenation. |

Investigation of Amino Acid Metabolism Perturbations

Amino acid metabolism is a complex network of interconnected pathways that are essential for protein synthesis, energy production, and the synthesis of numerous bioactive molecules. oup.com Perturbations in these pathways are associated with various diseases. frontiersin.orgmdpi.com this compound and other artificial amino acids are used as research tools to investigate these metabolic pathways, particularly amino acid transport and utilization. snmjournals.orgsnmjournals.org

Studies using radiolabeled tyrosine analogues, such as L-3-[123I]iodo-α-methyltyrosine (IMT), have been instrumental in characterizing amino acid transport systems, like the L-system, in various cell types. snmjournals.orgkanazawa-u.ac.jp These analogues act as substrates for specific transporters, and their uptake can be monitored to assess transporter activity. mdpi.com this compound, by competing with endogenous tyrosine for transport and enzymatic conversion, can be used to create specific metabolic perturbations. wikipedia.orgnih.gov This allows researchers to study the consequences of reduced tyrosine flux into various metabolic pathways, such as the synthesis of catecholamines or its degradation via the tyrosine degradation pathway which produces acetoacetate (B1235776) and fumarate (B1241708) for the TCA cycle. elifesciences.org Such studies are crucial for understanding how cells adapt to changes in amino acid availability and how these adaptations are linked to broader physiological states. frontiersin.orgfrontiersin.org

The table below provides an overview of how this compound and related analogues are used to study perturbations in amino acid metabolism.

| Research Area | Tool/Analogue | Application |

| Amino Acid Transport | Radiolabeled tyrosine analogues (e.g., IMT, [18F]FAMT) | To characterize the kinetics and specificity of amino acid transport systems, such as the L-type amino acid transporter (LAT1). kanazawa-u.ac.jpmdpi.com |

| Metabolic Pathway Analysis | This compound | To inhibit tyrosine hydroxylase and study the downstream effects on catecholamine synthesis and the rerouting of tyrosine into other metabolic pathways. elifesciences.org |

| Metabolomics | Untargeted metabolomic analysis following perturbation | To identify broad changes in the metabolome resulting from altered tyrosine metabolism, revealing novel metabolic interactions and biomarkers. frontiersin.org |

Structure Activity Relationship Sar Studies of 2 Methyl Dl Tyrosine Derivatives

The strategic modification of 2-Methyl-DL-tyrosine and its incorporation into larger molecules like peptides and peptidomimetics have been pivotal in developing potent and selective ligands for various biological targets, particularly opioid receptors. Structure-activity relationship (SAR) studies, which systematically alter a molecule's structure to gauge the effect on its biological activity, have provided deep insights into the molecular requirements for receptor binding and activation.

Analytical Methodologies for 2 Methyl Dl Tyrosine in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 2-Methyl-DL-tyrosine from complex mixtures. researchgate.net The choice of chromatographic method and detector depends on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives, including this compound. cuni.czmyfoodresearch.com It offers high resolution and sensitivity. nih.gov The separation can be achieved using various column types and mobile phases, and detection can be performed using several methods.

For underivatized amino acids, reversed-phase HPLC is a common approach. nih.govacs.org A study detailing the separation of 15 underivatized amino acids, including DL-alpha-methyltyrosine, utilized a multilinear solvent gradient with a C18 column. nih.gov The detection was performed using a combination of UV, fluorescence, and electrochemical detectors, showcasing the versatility of HPLC detection. nih.gov Another method for underivatized amino acids, including tyrosine, employed a C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, with UV detection at 220 nm. acs.org

In many cases, derivatization is employed to enhance the detectability of amino acids that lack a strong chromophore or fluorophore. myfoodresearch.com This can be done either pre-column or post-column. myfoodresearch.com For instance, a method was developed for the simultaneous quantification of multiple amino acids using HPLC with UV detection after derivatization. acs.org While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles applied to similar compounds like DL-alpha-methyltyrosine are directly applicable. nih.gov The purity of related compounds like L-tyrosine methyl ester hydrochloride and α-Methyl-p-tyrosine is often assessed by HPLC, confirming its utility in quality control. newdrugapprovals.org

Table 1: HPLC Methods for Amino Acid Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| DL-alpha-methyltyrosine and 14 other underivatized amino acids | Reversed-phase C18 | Acetonitrile gradient | UV, Fluorescence, Electrochemical | Efficient separation of 18 solutes within 27 minutes. | nih.gov |

| 10 underivatized essential amino acids including tyrosine | C18 | Phosphate buffer (pH 7.4) and acetonitrile | UV at 220 nm | Direct quantification in a dietary supplement without derivatization. | acs.org |

| Phenylalanine and Tyrosine | Ultrasphere ODS | Not specified | UV | Quantification in serum and plasma. | rsc.org |

| L-tyrosine methyl ester hydrochloride | Not specified | Not specified | HPLC (purity assessment) | Purity assessed to be ≥97%. | |

| α-Methyl-p-tyrosine | HPLC/MS | Not specified | HPLC/MS (purity assessment) | Purity confirmed to be >99.5%. | newdrugapprovals.org |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. mdpi.com Since amino acids are non-volatile, a derivatization step is essential. nih.govmdpi.com This process converts the polar amino and carboxyl groups into less polar, more volatile derivatives. nih.gov

Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino group. nih.gov One such method involves the formation of N-trifluoroacetyl-O-methyl ester derivatives. nih.gov This two-step process has been shown to be effective for the analysis of a wide range of amino acids, including sterically hindered ones. nih.gov Another approach is the use of silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) derivatives. wvu.edu

For the analysis of deuterated tyrosine derivatives, GC with selective ion monitoring (SIM) has been used after converting the amino acids into N,O-bis(trifluoroacetyl) methyl ester or N,O-bis(heptafluorobutyryl) methyl ester derivatives. nih.gov These derivatization methods, coupled with the high separation efficiency of GC, allow for sensitive and accurate quantification. nih.gov

Table 2: GC Derivatization Strategies for Amino Acid Analysis

| Derivative | Derivatization Reagents | Key Features | Reference |

|---|---|---|---|

| N-trifluoroacetyl-O-methyl ester | Methanol/acetyl chloride and trifluoroacetic acid anhydride (B1165640) (TFAA) | Stable derivatives, suitable for enantioselective GC. | nih.gov |

| Trimethylsilyl (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | One-step derivatization procedure. | wvu.edu |

| N,O-bis(trifluoroacetyl) methyl ester or N,O-bis(heptafluorobutyryl) methyl ester | Trifluoroacetic anhydride or heptafluorobutyric anhydride after esterification | Used for the analysis of deuterated tyrosine by GC-SIM. | nih.gov |

| Methyl ester-pentafluoropropionic (Me-PFP) | Methanol/HCl and pentafluoropropionic anhydride (PFPA) | Derivatives are stable in toluene (B28343) for at least 14 days. | mdpi.com |

Spectroscopic and Spectrometric Characterization in Research Contexts

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and purity assessment of this compound and its derivatives.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. koreamed.org It is widely used for the identification and purity assessment of amino acids and their derivatives. acs.org

In the context of this compound, MS can confirm its molecular weight of 181.19 g/mol . When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it allows for the identification of the compound in complex mixtures and the detection of any impurities. mdpi.com The fragmentation pattern of the molecule in the mass spectrometer (MS/MS) can provide further structural information. For tyrosine, characteristic fragment ions are observed at m/z 136.07578 and 119.04925, corresponding to the loss of the carboxyl group and the amino group, respectively. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including derivatives of this compound. nih.govyoutube.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.net 1H NMR provides information about the number and types of protons and their neighboring atoms, while 13C NMR reveals the different carbon environments in the molecule. frontiersin.org For example, the 1H NMR spectrum of a derivative of α-methyl-p-tyrosine showed distinct signals for the methyl group, the methylene (B1212753) protons, and the aromatic protons. newdrugapprovals.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms in the molecule, allowing for unambiguous structure determination. While specific NMR data for this compound is not extensively available in the provided search results, the analysis of its derivatives and similar compounds like α-methyl-p-tyrosine demonstrates the power of NMR in confirming their chemical structures. newdrugapprovals.orgnih.gov

Radiochemical Synthesis and Imaging Probe Development

The development of radiolabeled analogs of this compound, also known as α-methyl-tyrosine, has been a significant area of research for oncological imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tracers are designed to leverage the increased amino acid transport and metabolism characteristic of many tumor cells. The primary focus has been on labeling with positron-emitting isotopes such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), and the gamma-emitter iodine-123 (¹²³I).

Carbon-11 Labeling

Carbon-11 is a positron emitter with a short half-life of approximately 20 minutes, which necessitates an on-site cyclotron and rapid synthesis protocols. O-[¹¹C]methyl-L-tyrosine has been investigated as a potential tracer for imaging amino acid transport in tumors. nih.gov Preclinical studies involving the examination of radiation-absorbed dose, acute toxicity, and mutagenicity of the unlabeled O-methyl-L-tyrosine indicated its suitability for clinical use. nih.gov

Another approach involves the ¹¹C-carboxylation of an α-lithioisocyanide precursor to produce DL-[1-¹¹C]-tyrosine. nih.gov This method is followed by hydrolysis and purification via high-performance liquid chromatography (HPLC) to resolve the L- and D-isomers. nih.gov While not a direct synthesis of this compound, this methodology highlights a common strategy for labeling the carboxyl group of tyrosine and its analogs. Research on O-[¹¹C]methyl-d-tyrosine has also been conducted to compare its tumor-imaging potential against its L-isomer. snmjournals.org

Fluorine-18 Labeling

Fluorine-18 offers a longer half-life of nearly 110 minutes, allowing for off-site production and more flexible imaging protocols. osti.gov The synthesis of ¹⁸F-labeled α-methyltyrosine (FMT) has been developed for PET imaging of brain tumors. snmjournals.org One common method for producing ¹⁸F-labeled amino acids is through the nucleophilic Sₙ2 displacement of a leaving group on an aliphatic precursor molecule by the [¹⁸F]fluoride ion. nih.gov

For instance, the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a closely related tyrosine analog, involves the ¹⁸F-fluorination of a protected precursor, N-trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester, followed by deprotection. snmjournals.org This two-step process can achieve high radiochemical yields and purity. snmjournals.orgresearchgate.net Another tyrosine derivative, (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (¹⁸F-FIMP), was recently developed as a promising PET probe for imaging the L-type amino acid transporter (LAT1). springermedizin.de

Radioiodine Labeling

For SPECT imaging, radioiodinated versions of L-α-methyl tyrosine have been prepared. The synthesis typically involves oxidative radioiodination using agents like chloramine-T or Iodogen to generate electrophilic radioiodine (such as ¹²³I or ¹³¹I) that reacts with the tyrosine ring. iaea.org The optimization of reaction conditions, including pH, reaction time, and reactant concentrations, is crucial to achieving high radiochemical yields while minimizing the formation of impurities. iaea.org Studies comparing 3-[¹²³I]-iodo-α-methyl-L-tyrosine (¹²³I-IMT) SPECT with [¹⁸F]FET PET in brain tumor patients have shown a high correlation in tumor detection, although PET generally provides superior image contrast and spatial resolution. snmjournals.orgsnmjournals.org

Research Findings and Imaging Characteristics

Radiolabeled α-methyl tyrosine analogs have demonstrated favorable characteristics for tumor imaging. A key advantage is their low uptake in normal brain tissue, which results in high-contrast images of brain tumors. snmjournals.orgfrontiersin.org

In a clinical study with ¹⁸F-labeled α-methyl tyrosine (FMT), tumor standardized uptake values (SUV) ranged from 1.2 to 8.2, significantly higher than in normal cortical areas. snmjournals.org The tumor-to-normal cortex (T/N) and tumor-to-white matter (T/W) ratios for FMT were found to be significantly higher than those for the glucose analog ¹⁸F-FDG. snmjournals.org Furthermore, biodistribution studies showed that a significant portion of injected FMT is excreted unmetabolized in the urine. snmjournals.org

Similarly, studies with DL-[1-¹¹C]-tyrosine showed accumulation in various tumors, including meningioma and metastatic carcinomas. nih.gov Interestingly, the D-isomer exhibited a slightly higher tumor-to-muscle ratio than the L-isomer in an animal model. nih.gov The uptake mechanism for these amino acid tracers is primarily attributed to the increased expression of large neutral amino acid transporters (LAT) in tumor cells. mdpi.com

Data Tables

Table 1: Radiosynthesis of this compound Analogs

| Radiotracer | Isotope | Synthesis Method | Precursor | Radiochemical Yield | Radiochemical Purity | Reference |

|---|---|---|---|---|---|---|

| DL-[1-¹¹C]-tyrosine | ¹¹C | ¹¹C-Carboxylation of α-lithioisocyanide | α-lithioisocyanide of p-methoxyphenylacetonitrile | 8-16% (EOS) | Not specified | nih.gov |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | ¹⁸F | Nucleophilic substitution and deprotection | N-trityl-O-(2-tosyloxyethyl)-L-tyrosine tert-butyl ester | ~35-45% (uncorrected) | >96-98% | snmjournals.orgresearchgate.net |

| Radioiodinated L-α-methyl tyrosine | ¹²³I / ¹³¹I | Oxidative radioiodination | L-α-methyl tyrosine | up to 89.7% | High (after HPLC purification) | iaea.org |

Table 2: Research Findings of Radiolabeled Tyrosine Analogs in Tumor Imaging

| Radiotracer | Imaging Modality | Key Finding | Tumor Model / Patient Population | Reference |

|---|---|---|---|---|

| ¹⁸F-labeled-α-methyl tyrosine (FMT) | PET | Tumor-to-normal cortex ratio (T/N) was 2.53 ± 1.31, significantly higher than for ¹⁸F-FDG (1.32 ± 1.46). | 20 patients with brain tumors | snmjournals.org |

| DL-[1-¹¹C]-tyrosine | PET | Observed accumulation in meningioma, breast carcinoma, and liver metastases. Tumor/muscle ratio of 2.0 for L-isomer and 2.5 for D-isomer. | Rats with Walker 256 carcinosarcoma and human patients | nih.gov |

| 3-[¹²³I]-iodo-α-methyl-L-tyrosine (¹²³I-IMT) | SPECT | Tumor-to-brain ratios showed a highly significant correlation (r = 0.96) with those from [¹⁸F]FET PET. | 20 patients with brain tumors | snmjournals.org |

| O-[¹¹C]methyl-L-tyrosine | PET | Low uptake in normal organs except for the urinary tract, suggesting potential for whole-body tumor imaging. | Monkeys and healthy humans | nih.gov |

Theoretical and Computational Research on 2 Methyl Dl Tyrosine

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as 2-Methyl-DL-tyrosine, might interact with a protein target.

In the context of this compound, molecular docking simulations are particularly valuable for studying its interactions with enzymes like tyrosinase. These simulations can help identify the specific binding site of the inhibitor on the enzyme and elucidate the key amino acid residues involved in the interaction. For instance, docking studies can reveal whether a compound binds to the active site or an allosteric site of an enzyme. researchgate.net This information is crucial for understanding the mechanism of inhibition, such as whether it is competitive, non-competitive, or mixed-type. researchgate.net

The process typically involves generating a three-dimensional model of the enzyme, often from X-ray crystallography data, and then "docking" the ligand into the potential binding pockets. mdpi.com The simulations calculate the binding energy for different orientations, with lower energies indicating a more favorable interaction. These studies can also highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the enzyme-ligand complex. researchgate.net For example, the methyl group on this compound could establish additional hydrophobic interactions within the binding pocket, potentially influencing its inhibitory activity. researchgate.net

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Site | The region on the enzyme where the ligand binds. | Docking can determine if this compound binds to the active site or an allosteric site of an enzyme like tyrosinase. researchgate.net |

| Binding Energy | A measure of the strength of the interaction between the ligand and the enzyme. | Lower binding energies suggest a more stable complex and potentially higher inhibitory potency. |

| Key Residues | Specific amino acids in the enzyme's binding pocket that interact with the ligand. | Identifying these residues helps to understand the molecular basis of inhibition and can guide the design of more potent inhibitors. researchgate.net |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | These details provide a deeper understanding of the forces driving the binding of this compound to its target enzyme. researchgate.net |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the enzyme-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the enzyme and the ligand. frontiersin.orgmdpi.com This is particularly important because proteins are not rigid structures; their flexibility is often crucial for their function and for ligand binding. frontiersin.org

For this compound, MD simulations can be used to assess the stability of the docked complex over time. nih.gov By simulating the system in a realistic environment (e.g., in water), researchers can observe how the ligand and protein adapt to each other. nih.gov These simulations can reveal conformational changes in the enzyme upon ligand binding, which can be critical for understanding the mechanism of action. nih.gov For example, the binding of an inhibitor might induce a conformational change that locks the enzyme in an inactive state. nih.gov

MD simulations can also be used to study the dynamics of the ligand itself, exploring its different possible conformations and how these might influence its ability to bind to the enzyme. acs.org The insights gained from MD simulations can complement the findings from molecular docking and provide a more complete picture of the enzyme-ligand interaction. nih.gov

| Simulation Aspect | Information Gained | Significance for this compound |

|---|---|---|

| Complex Stability | Assesses the stability of the enzyme-ligand complex over time. | Confirms whether the binding pose predicted by docking is maintained in a dynamic environment. nih.gov |

| Conformational Changes | Reveals changes in the enzyme's structure upon ligand binding. | Helps to understand if this compound binding induces an inactive conformation of the enzyme. nih.gov |

| Ligand Flexibility | Explores the different conformations of the ligand. | Provides insight into how the flexibility of this compound affects its binding affinity. acs.org |

| Solvent Effects | Accounts for the influence of the surrounding solvent on the interaction. | Offers a more realistic representation of the binding event as it would occur in a biological system. |

Quantum Chemistry Calculations of Electronic Properties and Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. rsdjournal.org These methods can be used to calculate a variety of properties for this compound, including its electron distribution, orbital energies, and various reactivity descriptors. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests that the molecule is more reactive. Other calculated properties, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, provide further insights into the molecule's chemical behavior. researchgate.netmdpi.com

These calculations can be used to understand the intrinsic properties of this compound that contribute to its biological activity. For example, the distribution of electron density can reveal which parts of the molecule are more likely to participate in interactions with the enzyme. researchgate.net Quantum chemistry calculations can also be used to study reaction mechanisms at a quantum mechanical level, providing a fundamental understanding of the chemical processes involved in enzyme inhibition. nih.gov

| Quantum Chemical Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. mdpi.com |

| Electron Density | The distribution of electrons within the molecule. | Highlights regions of the molecule that are electron-rich or electron-poor, influencing interactions. researchgate.net |

| Reactivity Descriptors | Parameters like chemical hardness and electrophilicity. | Provide a quantitative measure of the molecule's reactivity. researchgate.net |

Predictive Modeling for Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgresearchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. acs.org

In the context of this compound and its analogs, QSAR models can be developed to predict their inhibitory activity against a particular enzyme. This involves compiling a dataset of compounds with known activities and calculating a set of molecular descriptors for each compound. nih.gov These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.govcaister.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. researchgate.net A good QSAR model should not only be able to reproduce the activities of the compounds in the training set but also have good predictive power for new, untested compounds. mdpi.com These models can be used to guide the design of new analogs of this compound with improved potency by suggesting which structural modifications are likely to enhance activity. acs.org

| QSAR Component | Description | Application to this compound |

|---|---|---|

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. | Can be calculated for this compound and its analogs to quantify their structural features. nih.gov |

| Training Set | A set of compounds with known biological activities used to build the model. | A diverse set of tyrosine derivatives would be needed to develop a robust model. nih.gov |

| Statistical Model | A mathematical equation that relates the descriptors to the activity. | Can be used to predict the inhibitory activity of new, unsynthesized analogs of this compound. researchgate.net |

| Model Validation | The process of assessing the predictive ability of the QSAR model. | Essential to ensure that the model is reliable for making predictions. mdpi.com |

Future Directions and Emerging Research Avenues for 2 Methyl Dl Tyrosine

Development of Novel Synthetic Routes

While some methods for the synthesis of 2-Methyl-DL-tyrosine exist, there is a continuous drive to develop more efficient, stereoselective, and scalable synthetic routes. nih.gov Current research is focused on overcoming the limitations of existing methods, which can be complex and may result in low yields.

One promising approach involves the use of palladium-catalyzed C(sp2)–H activation to achieve mono-ortho-methylation of a tyrosine derivative. nih.gov This method has been shown to be a convenient and traceless solution for producing N-Boc or N-Fmoc protected 2-methyl-L-tyrosine, ready for solid-phase peptide synthesis. nih.gov Another area of exploration is the stereoselective synthesis of the L-enantiomer, metyrosine, which has shown to be achievable with high purity and enantiomeric excess through processes involving diastereomeric and enantiomeric purification. google.comgoogle.com

Chemoenzymatic synthesis is also emerging as a powerful strategy. researchgate.net This approach combines the selectivity of enzymes with the versatility of chemical synthesis to create highly specific molecules. For instance, engineered enzymes could be used to catalyze key steps in the synthesis of this compound, leading to higher yields and greater stereoselectivity. researchgate.netnih.gov Researchers are also investigating the use of chiral auxiliaries and phase-transfer catalysis to control the stereochemistry of the α-methyl group during synthesis. researchgate.netnjmu.edu.cnresearchgate.net

Table 1: Comparison of Synthetic Strategies for this compound and its Analogs

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed C(sp2)–H Activation | Employs a palladium catalyst to selectively add a methyl group to the ortho position of the tyrosine ring. nih.gov | High regioselectivity, provides protected amino acids ready for peptide synthesis. nih.gov |

| Stereoselective Synthesis | Utilizes chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon. google.comgoogle.comnjmu.edu.cn | Production of enantiomerically pure L- or D-isomers. google.comgoogle.com |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve high selectivity and efficiency. researchgate.netnih.gov | High stereoselectivity, milder reaction conditions, environmentally friendly. researchgate.netrsc.org |

| Asymmetric Hydrogenation | Uses chiral catalysts for the asymmetric hydrogenation of precursor molecules. researchgate.net | High enantiomeric excess. researchgate.net |

Advanced Applications in Chemical Biology Tool Development

The unique properties of this compound make it an attractive candidate for the development of novel chemical biology tools. These tools are instrumental in probing biological systems, elucidating protein function, and understanding disease mechanisms. nih.govnih.gov

One key application is the use of this compound as a molecular probe. By incorporating this unnatural amino acid into peptides and proteins, researchers can study protein structure, dynamics, and interactions. nih.gov For example, the steric bulk of the methyl group can be used to probe the binding pockets of enzymes and receptors. nih.gov

Furthermore, this compound can be functionalized with reporter groups such as fluorescent dyes or biotin. nih.gov This allows for the visualization and tracking of proteins within living cells, providing insights into their localization, trafficking, and interactions with other molecules. The development of such probes can be facilitated by linking them to other molecules via linkers, which are crucial for the design and activity of these chimeric compounds. acs.org

Integration with Multi-Omics Approaches for Systems-Level Understanding

The advent of multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the systemic effects of this compound. nih.govmdpi.com By integrating data from these different "omics" layers, researchers can construct a comprehensive picture of how this compound influences cellular networks and pathways. medrxiv.orgmedrxiv.org

For instance, proteomics studies can identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment. mdpi.com Metabolomics can reveal changes in the cellular metabolic profile, highlighting pathways that are perturbed by the compound. medrxiv.org Transcriptomics can provide insights into the gene expression changes that underlie these proteomic and metabolomic shifts. medrxiv.org

This integrated approach can help to identify the molecular targets of this compound and to unravel its mechanism of action at a systems level. medrxiv.orgmedrxiv.org Such studies are crucial for understanding the compound's therapeutic potential and for identifying potential biomarkers for its effects. nih.gov

Exploration of Undiscovered Biochemical Pathways and Interactions

While this compound is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, its full spectrum of biological activities remains to be explored. wikipedia.orgnih.gov Future research will focus on identifying novel biochemical pathways and molecular interactions involving this compound.

One area of interest is its potential interaction with other enzymes involved in amino acid metabolism. For example, studies have shown that it can inhibit aromatic L-amino acid decarboxylase, another key enzyme in neurotransmitter synthesis. tandfonline.comtandfonline.comnih.gov Further investigation is needed to determine the specificity and significance of these interactions.

Moreover, the incorporation of this compound into proteins could lead to the discovery of novel protein functions and regulatory mechanisms. nih.gov The altered structure and properties of these modified proteins could influence their interactions with other proteins, nucleic acids, and small molecules, opening up new avenues for research. The use of chemical biology tools, such as those that allow for the site-specific incorporation of unnatural amino acids, will be invaluable in these endeavors. frontiersin.org

Table 2: Investigated and Potential Enzyme Interactions of this compound

| Enzyme | Known/Potential Interaction | Significance |

| Tyrosine Hydroxylase | Competitive inhibitor. wikipedia.orgnih.gov | Inhibition of catecholamine synthesis. sigmaaldrich.com |

| Aromatic L-Amino Acid Decarboxylase | Inhibitor. tandfonline.comtandfonline.comnih.govwikipedia.org | Potential modulation of neurotransmitter and trace amine levels. tandfonline.com |

| Tyrosine Aminotransferase | Potential for inhibition. nih.gov | Could affect tyrosine catabolism. nih.gov |

| Tyrosylprotein Sulfotransferase | Potential substrate or inhibitor. | May influence post-translational modification of proteins. wikipedia.org |

| Protein Kinases | Potential modulation of phosphorylation events. | Could impact signal transduction pathways. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-DL-tyrosine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via chemical or enzymatic routes. Chemical synthesis typically involves alkylation of tyrosine precursors using methylating agents like methyl iodide under alkaline conditions . Enzymatic approaches leverage phenylalanine 3-hydroxylase, which catalyzes the hydroxylation of phenylalanine derivatives to produce meta-substituted tyrosine analogs like this compound . Key variables affecting yield include pH (optimized at 7.5–8.5 for enzymatic reactions), temperature (20–37°C), and cofactors (e.g., tetrahydrobiopterin for hydroxylase activity). Impurities such as diethylammonium chloride are removed via aqueous washes .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity assessment requires a combination of:

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm to separate enantiomers and detect contaminants .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (181.19 g/mol) and identify byproducts via fragmentation patterns .

- TLC : Silica gel plates with ninhydrin staining for rapid qualitative analysis of reaction progress .

Commercial standards (≥98% purity) should be used for calibration .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) mitigate hygroscopicity, which can alter solubility and reactivity. Long-term stability tests suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do enantiomeric differences (D vs. L forms) in this compound impact its biochemical activity?

Q. What experimental strategies resolve contradictions in reported allelopathic effects of this compound?

- Methodological Answer : Discrepancies in allelopathy studies (e.g., herbicidal vs. non-toxic effects) arise from environmental variables:

- Soil Microbiome : Use gnotobiotic systems to isolate microbial contributions. Soil microbes can degrade this compound into non-toxic metabolites, nullifying allelopathic effects .

- Concentration Gradients : Test dose-response curves (0.1–10 mM) to identify threshold effects.

- Control Experiments : Include abiotic controls (sterilized soil) to distinguish chemical vs. microbial interactions .

Q. How can researchers design in vivo studies to track the metabolic fate of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize - or -labeled this compound to trace incorporation into proteins or metabolites via NMR or mass spectrometry .

- Transgenic Models : Use Arabidopsis mutants lacking specific hydroxylases to study compensatory pathways.

- Tissue-Specific Analysis : Apply microdialysis in target tissues (e.g., plant roots or mammalian liver) to quantify metabolite accumulation .

Data Contradiction Analysis

Q. Why do enzymatic assays for phenylalanine 3-hydroxylase activity yield variable results with this compound?

- Methodological Answer : Variability stems from:

- Cofactor Availability : Ensure saturating levels of tetrahydrobiopterin and Fe.

- Substrate Inhibition : At concentrations >2 mM, this compound may inhibit the enzyme. Pre-incubate the enzyme with substrates to stabilize activity .

- pH Sensitivity : Optimize buffer systems (e.g., Tris-HCl vs. phosphate) to maintain enzyme conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.